molecular formula C16H18N2O3 B291059 N-{1-nitro-2-naphthyl}hexanamide

N-{1-nitro-2-naphthyl}hexanamide

Cat. No.: B291059
M. Wt: 286.33 g/mol
InChI Key: QCCGZYOSUQFDFO-UHFFFAOYSA-N
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Description

N-{1-Nitro-2-naphthyl}hexanamide is a synthetic amide derivative characterized by a nitro-substituted naphthalene ring linked to a hexanamide chain. The nitro group at the 1-position of the naphthyl moiety and the hexanamide backbone contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-(1-nitronaphthalen-2-yl)hexanamide

InChI

InChI=1S/C16H18N2O3/c1-2-3-4-9-15(19)17-14-11-10-12-7-5-6-8-13(12)16(14)18(20)21/h5-8,10-11H,2-4,9H2,1H3,(H,17,19)

InChI Key

QCCGZYOSUQFDFO-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCC(=O)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Nitroaniline and Hexanamide Family

Key structural analogs and their differences are summarized below:

Compound Name Structural Features Key Findings Reference
N-{1-Nitro-2-naphthyl}hexanamide 1-Nitro-naphthyl + hexanamide chain Exhibits antagonist activity in LuxR-QS systems (IC₅₀ = 94 µM) .
N-(2-Nitrophenyl)hexanamide 2-Nitro-phenyl + hexanamide chain LuxR-QS antagonist (IC₅₀ = 58 µM); smaller aromatic system vs. naphthyl .
N-(1-Naphthyl)hexanamide Naphthyl (no nitro) + hexanamide chain Lacks nitro group; unknown bioactivity but used in solubility studies .
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Indole ring + hexanamide chain Anti-parasitic activity (PfCDPK1 inhibition); different aromatic system .
MOEHA (N-methyl-N-octyl-(2-ethyl)hexanamide) Branched alkyl chains + hexanamide Industrial extractant; highlights role of alkyl chain branching .

Physicochemical Properties

  • Solubility and Lipophilicity: The nitro group increases polarity but reduces solubility in non-polar solvents compared to non-nitrated analogs like N-(1-naphthyl)hexanamide . Branched-chain derivatives (e.g., MOEHA) exhibit higher lipophilicity, making them suitable for solvent extraction applications .
  • Stability: Nitro groups may confer oxidative stability but could pose challenges in metabolic degradation compared to amino or hydroxyl substituents (e.g., N-(5-amino-2-methylphenyl)hexanamide) .

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